molecular formula C21H24N6O2 B5627850 3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]quinazolin-4(3H)-one

3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]quinazolin-4(3H)-one

Cat. No. B5627850
M. Wt: 392.5 g/mol
InChI Key: DUZXOCGKWXVNCQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of spiroquinazolinones and spiroimidazolines, which are recognized for their unique three-dimensional structures and pharmacological relevance. These compounds often exhibit interesting biological activities, making them a focus of research in medicinal chemistry.

Synthesis Analysis

The synthesis of similar spiro compounds involves solid-phase synthesis, starting from commercially available building blocks. A crucial step in the synthesis includes a base-mediated tandem reaction involving C-arylation followed by cyclization into indazole oxides and subsequent ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018).

Molecular Structure Analysis

The molecular structure of similar spiro compounds demonstrates unique 3D architectures, which are a result of their complex synthesis process. This unique structure is critical in determining their biological activity and interaction with various biological targets.

Chemical Reactions and Properties

Spiro compounds like the one are synthesized through reactions involving lactamization and cycloaddition. These reactions are instrumental in forming the spiro architecture, which is essential for their biological activity (Mokhtari, Seifi, Saheb, & Sheibani, 2015).

properties

IUPAC Name

3-[2-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25-9-6-17-19(23-13-22-17)21(25)7-10-26(11-8-21)18(28)12-27-14-24-16-5-3-2-4-15(16)20(27)29/h2-5,13-14H,6-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZXOCGKWXVNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C13CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]quinazolin-4(3H)-one

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